molecular formula C9H8N2O B123494 6-Acetylpyrrolo[1,2-a]pyrazine CAS No. 158945-84-7

6-Acetylpyrrolo[1,2-a]pyrazine

Cat. No. B123494
CAS RN: 158945-84-7
M. Wt: 160.17 g/mol
InChI Key: QYDJEOIVYPUICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is composed of a pyrrole and pyrazine ring, which gives it unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Acetylpyrrolo[1,2-a]pyrazine is not yet fully understood. However, studies have shown that it works by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition leads to a decrease in inflammation and a reduction in the symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 6-Acetylpyrrolo[1,2-a]pyrazine has several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This leads to a reduction in oxidative stress and an improvement in cellular health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Acetylpyrrolo[1,2-a]pyrazine in lab experiments is its ability to reduce inflammation. This makes it an ideal compound to use in studies that involve inflammatory diseases. However, one of the limitations of using this compound is its high cost. It is also difficult to synthesize, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the study of 6-Acetylpyrrolo[1,2-a]pyrazine. One area of research is to investigate its potential as a treatment for other diseases such as cancer and neurodegenerative diseases. Another area of research is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, researchers can investigate the potential of 6-Acetylpyrrolo[1,2-a]pyrazine as a therapeutic agent for other inflammatory diseases.
Conclusion
In conclusion, 6-Acetylpyrrolo[1,2-a]pyrazine is a heterocyclic compound with potential applications in various fields. Its anti-inflammatory properties make it an ideal compound to use in studies that involve inflammatory diseases. Although its mechanism of action is not yet fully understood, studies have shown that it works by inhibiting the production of pro-inflammatory cytokines. There are several future directions for the study of this compound, including investigating its potential as a treatment for other diseases and developing more efficient methods for synthesizing it.

Scientific Research Applications

6-Acetylpyrrolo[1,2-a]pyrazine has been the subject of numerous studies due to its potential applications in various fields. One of the most promising applications of this molecule is in the field of medicine. Studies have shown that 6-Acetylpyrrolo[1,2-a]pyrazine has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis and colitis.

properties

CAS RN

158945-84-7

Product Name

6-Acetylpyrrolo[1,2-a]pyrazine

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-pyrrolo[1,2-a]pyrazin-6-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)9-3-2-8-6-10-4-5-11(8)9/h2-6H,1H3

InChI Key

QYDJEOIVYPUICD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C2N1C=CN=C2

Canonical SMILES

CC(=O)C1=CC=C2N1C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g of pyrrolo[1,2-a]pyrazine prepared in Preparation Example 1 was dissolved in 100 ml of dichloroethane; and 30 g of aluminium trichloride and 12 g of acetylchloride were added thereto . The mixture was reacted at 60° C. for 4 hours, cooled to room temperature and then poured into 300 ml of ice-water. The mixture was adjusted to pH 10 with sodium hydroxide, extracted with 500 ml of ethyl acetate and concentrated. The residue was chromatographed over silica gel to obtain 4.5 g of 6-acetylpyrrolo[1,2-a]pyrazine and 4.0 g of 8-acetylpyrrolo-[1,2-a]pyrazine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.